5-amino-1-(4-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
This compound features a pyrrol-3-one core substituted with a 4-methoxybenzyl group at position 1 and a 4-(4-methoxyphenyl)thiazol-2-yl moiety at position 2. Its molecular formula is likely C₂₃H₂₂N₃O₃S (based on analogous structures in ), with a molecular weight of approximately 423.5 g/mol . The presence of dual methoxy groups on aromatic rings contributes to electronic effects, influencing solubility and reactivity.
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-imino-1-[(4-methoxyphenyl)methyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3O3S/c1-27-16-7-3-14(4-8-16)11-25-12-19(26)20(21(25)23)22-24-18(13-29-22)15-5-9-17(28-2)10-6-15/h3-10,13,23,26H,11-12H2,1-2H3 |
InChI Key |
KPYKLQMSAISKPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Pyrrolone Ring Formation: The pyrrolone ring is formed by cyclization of an intermediate compound, which can be achieved through a condensation reaction involving an amine and a carbonyl compound.
Final Coupling: The final step involves coupling the thiazole and pyrrolone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole and pyrrole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 5-amino-1-(4-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have been evaluated for their effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. These studies often report minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity, making these compounds potential candidates for developing new antibiotics .
Case Study: Synthesis and Evaluation
A study published in Scientific Reports detailed the synthesis of thiazole-pyrrole derivatives and their biological evaluation. The synthesized compounds demonstrated significant inhibitory effects against various bacterial strains, highlighting the potential of thiazole-containing compounds in antimicrobial therapy .
Anticancer Properties
Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research has shown that thiazole and pyrrole derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drugs. For example, a study involving molecular docking simulations indicated that these compounds interact effectively with key enzymes involved in cancer progression .
Quantitative Structure–Activity Relationship (QSAR)
QSAR studies have been employed to understand the relationship between the chemical structure of these compounds and their biological activity. This computational approach helps in predicting the efficacy of new derivatives based on existing data, facilitating the design of more potent anticancer agents .
Drug Development
Structure Optimization
The structural complexity of this compound offers numerous opportunities for modification to enhance its pharmacological properties. By altering functional groups or substituents on the thiazole or pyrrole rings, researchers can optimize the compound's solubility, stability, and bioavailability .
Molecular Docking Studies
Molecular docking techniques have been utilized to predict how well this compound binds to specific biological targets. These studies are crucial in the early stages of drug development as they provide insights into the binding affinities and potential efficacy against targeted diseases .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against Pseudomonas aeruginosa and Escherichia coli; MIC values indicate strong antibacterial properties. |
| Anticancer Properties | Induces apoptosis in cancer cell lines; potential as an anticancer drug candidate. |
| Drug Development | Structure optimization through functional group modification; molecular docking studies to assess binding affinity. |
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
- 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 885458-16-2): This analogue replaces the 4-methoxyphenyl group on the thiazole ring with a 3,4-dimethoxyphenyl substituent.
- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (): Contains a benzothiazole core instead of pyrrolone. The pyrazoline ring introduces conformational flexibility, while the methyl group on benzothiazole reduces steric hindrance compared to the target compound’s amino group .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Bromo Substituents :
The bromophenyl analogue (CAS 880447-06-3, ) has a molecular weight of 369.2 g/mol due to bromine’s high atomic mass. Bromine’s lipophilicity contrasts with the methoxy group’s polarity, affecting membrane permeability and metabolic stability . - Positional Isomerism :
Para-methoxy groups (as in the target compound) provide symmetrical electronic effects, whereas meta-substituted analogues (e.g., 3,4-dimethoxyphenyl in ) create asymmetric charge distribution, altering dipole moments and crystal packing .
Crystallographic and Conformational Analysis
- Planarity and Crystal Packing: Isostructural compounds in adopt triclinic (P‾1) symmetry with near-planar conformations. The target compound’s methoxy groups may induce steric clashes, leading to non-planar crystal structures compared to fluorophenyl analogues in .
- Hydrogen-Bonding Networks: The amino and carbonyl groups in the target compound facilitate intermolecular H-bonding, analogous to the hydroxyl groups in ’s thiazolidinone derivatives. This enhances thermal stability and influences solubility .
Data Tables
Table 1: Key Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
5-amino-1-(4-methoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antitumor, antibacterial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.5 g/mol. The structure includes a pyrrolidine ring fused with a thiazole and methoxybenzyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 929867-39-0 |
Antitumor Activity
Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. A study reported that related compounds demonstrated GI50 values (concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types such as lung, ovarian, and breast cancers .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It was found to be effective against several pathogenic bacteria strains. In one study, derivatives exhibited IC50 values in the nanomolar range against bacterial DNA gyrase, indicating strong antibacterial potential .
Anti-inflammatory Effects
The anti-inflammatory activity of similar thiazole-containing compounds has been documented. These compounds can inhibit inflammatory pathways and cytokine production, contributing to their therapeutic potential in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A recent investigation into the antitumor activity of thiazole derivatives revealed that specific modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural diversity in optimizing biological activity .
Case Study 2: Antibacterial Mechanism
Another study focused on the antibacterial mechanism of action of thiazole derivatives related to our compound. It was demonstrated that these compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in DNA replication .
Discussion
The biological activity of this compound is largely attributed to its unique chemical structure that allows for interaction with various biological targets. The presence of methoxy groups enhances lipophilicity and bioavailability, making it an attractive candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
